molecular formula C18H16N2O3S B2987289 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide CAS No. 955914-59-7

5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide

Cat. No. B2987289
CAS RN: 955914-59-7
M. Wt: 340.4
InChI Key: MSGDZPXCWONOBK-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide, also known as MTOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. MTOC is a member of the oxazole family and is known to exhibit anti-cancer properties.

Scientific Research Applications

Biological Activity and Drug Design

Compounds featuring the oxazole moiety, similar to 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide, are frequently investigated for their biological activities. For instance, oxazoles have been synthesized as leukotriene D4 antagonists and 5-lipoxygenase inhibitors, showcasing their potential in addressing inflammatory conditions and asthma (Musser et al., 1987). Moreover, the structural flexibility of oxazoles allows for the development of compounds with potent antimicrobial activities, as demonstrated by the synthesis of novel 1,2,4-triazole derivatives (Bektaş et al., 2007).

Organic Synthesis and Chemical Reactivity

The oxazole ring is a versatile scaffold in organic synthesis, enabling the creation of complex molecules through various reactions. For example, copper-catalyzed intramolecular cyclization of functionalized enamides has been employed to synthesize 2-phenyl-4,5-substituted oxazoles, highlighting the synthetic utility of oxazole-containing compounds in constructing heterocyclic structures (Kumar et al., 2012). Additionally, the carboxamide group, as seen in 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide, is pivotal in drug design due to its hydrogen bonding capabilities, influencing the pharmacokinetic properties of therapeutic agents.

properties

IUPAC Name

5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)15-11-19-18(23-15)17(21)20-14-5-3-4-6-16(14)24-2/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGDZPXCWONOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide

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